5-Benzyl-1,2,4-thiadiazol-3-amine
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Overview
Description
5-Benzyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are commonly found in various natural products and medicinal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzyl-1,2,4-thiadiazol-3-amine can be synthesized through the reaction of substituted phenylacetic acids with thiosemicarbazide . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization and formation of the thiadiazole ring . The yields of this reaction can vary, but they are generally in the range of 28-96% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Typically involve alkyl halides and a base in a solvent such as ethanol or water.
Oxidation and Reduction:
Major Products
The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer’s disease.
Antimicrobial Activity: Some derivatives of this compound have demonstrated antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: Certain derivatives have been evaluated for their anticancer activities, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-Benzyl-1,2,4-thiadiazol-3-amine, particularly as an acetylcholinesterase inhibitor, involves binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with similar biological activities.
5-Sulfonylmethyl-1,3,4-thiadiazol-2-amines: These compounds have been studied for their antibacterial and antifungal activities.
Uniqueness
5-Benzyl-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and its potential as an acetylcholinesterase inhibitor. Its derivatives have shown a range of biological activities, making it a versatile compound for further research .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
5-benzyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C9H9N3S/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) |
InChI Key |
ROSSFYBKRXRSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NS2)N |
Origin of Product |
United States |
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